Cas no 60463-12-9 (3-(Hydroxymethyl)-4-nitrophenol)

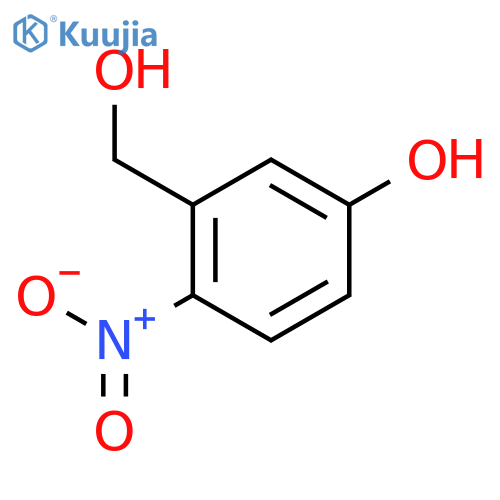

60463-12-9 structure

商品名:3-(Hydroxymethyl)-4-nitrophenol

3-(Hydroxymethyl)-4-nitrophenol 化学的及び物理的性質

名前と識別子

-

- (5-Hydroxy-2-nitrophenyl)methanol

- 3-(Hydroxymethyl)-4-nitrophenol

- 5-Hydroxy-2-nitrobenzyl alcohol

- Benzenemethanol,5-hydroxy-2-nitro-

- 2-nitro-5-hydroxybenzyl alcohol

- 3-hydroxymethyl-4-nitrophenol

- 5-Hydroxy-2-nitro-benzylalkohol

- Benzenemethanol, 5-hydroxy-2-nitro-

- 5-Hydroxy-2-nitrobenzylalcohol

- 3-hydroxymethyl-4-nitro-phenol

- ODWVFIWBWJXDMT-UHFFFAOYSA-N

- 9009AB

- VZ30378

- NE40632

- 5-H

-

- MDL: MFCD00134308

- インチ: 1S/C7H7NO4/c9-4-5-3-6(10)1-2-7(5)8(11)12/h1-3,9-10H,4H2

- InChIKey: ODWVFIWBWJXDMT-UHFFFAOYSA-N

- ほほえんだ: O([H])C([H])([H])C1C([H])=C(C([H])=C([H])C=1[N+](=O)[O-])O[H]

計算された属性

- せいみつぶんしりょう: 169.037508g/mol

- ひょうめんでんか: 0

- XLogP3: 1.2

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 回転可能化学結合数: 1

- どういたいしつりょう: 169.037508g/mol

- 単一同位体質量: 169.037508g/mol

- 水素結合トポロジー分子極性表面積: 86.3Ų

- 重原子数: 12

- 複雑さ: 167

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- ひょうめんでんか: 0

- 互変異性体の数: 3

じっけんとくせい

- 色と性状: 使用できません

- ゆうかいてん: 111-115 °C (lit.)

- PSA: 86.28000

- LogP: 1.31590

- ようかいせい: 使用できません

3-(Hydroxymethyl)-4-nitrophenol セキュリティ情報

-

記号:

- シグナルワード:Warning

- 危害声明: H315-H319-H335

- 警告文: P261-P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: 26-37/39

-

危険物標識:

- リスク用語:R36/37/38

- ちょぞうじょうけん:Sealed in dry,Room Temperature

3-(Hydroxymethyl)-4-nitrophenol 税関データ

- 税関コード:2908999090

- 税関データ:

中国税関コード:

2908999090概要:

290899090他のフェノール類及びフェノールアルコールのハロゲン化誘導体(そのスルホン化/ニトロソ又はニトロソ誘導体を含む)。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

290899090フェノールまたはフェノールアルコールのハロゲン化、スルホン化、硝化または亜硝化誘導体。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%

3-(Hydroxymethyl)-4-nitrophenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM117418-10g |

3-(Hydroxymethyl)-4-nitrophenol |

60463-12-9 | 95%+ | 10g |

$323 | 2023-01-09 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H44190-1g |

3-(Hydroxymethyl)-4-nitrophenol |

60463-12-9 | 98% | 1g |

¥171.0 | 2023-09-07 | |

| Ambeed | A128223-250mg |

3-(Hydroxymethyl)-4-nitrophenol |

60463-12-9 | 98% | 250mg |

$10.0 | 2025-02-26 | |

| Enamine | EN300-180118-5.0g |

3-(hydroxymethyl)-4-nitrophenol |

60463-12-9 | 95.0% | 5.0g |

$130.0 | 2025-02-20 | |

| Ambeed | A128223-10g |

3-(Hydroxymethyl)-4-nitrophenol |

60463-12-9 | 98% | 10g |

$257.0 | 2025-02-26 | |

| TRC | H973090-250mg |

3-(Hydroxymethyl)-4-nitrophenol |

60463-12-9 | 250mg |

$ 115.00 | 2023-09-07 | ||

| Chemenu | CM117418-5g |

3-(Hydroxymethyl)-4-nitrophenol |

60463-12-9 | 95%+ | 5g |

$163 | 2023-01-09 | |

| Alichem | A014001400-250mg |

5-Hydroxy-2-nitrobenzyl alcohol |

60463-12-9 | 97% | 250mg |

$484.80 | 2023-09-01 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 366005-5G |

3-(Hydroxymethyl)-4-nitrophenol |

60463-12-9 | 5g |

¥3406.87 | 2023-12-07 | ||

| Enamine | EN300-180118-2.5g |

3-(hydroxymethyl)-4-nitrophenol |

60463-12-9 | 95.0% | 2.5g |

$68.0 | 2025-02-20 |

3-(Hydroxymethyl)-4-nitrophenol 関連文献

-

Ziquan Cao,Qingwei Li,Guojie Wang Polym. Chem. 2017 8 6817

-

2. Dual-stimuli-responsive glycopolymer bearing a reductive and photo-cleavable unit at block junctionJia-You Fang,Yin-Ku Lin,Shiu-Wei Wang,Yung-Ching Yu,Ren-Shen Lee RSC Adv. 2016 6 107669

-

Jun Yin,Haibo Hu,Yonghao Wu,Shiyong Liu Polym. Chem. 2011 2 363

-

Ren-Shen Lee,Shiu-Wei Wang,You-Chen Li,Jia-You Fang RSC Adv. 2015 5 497

-

Shiu-Wei Wang,Yin-Ku Lin,Jia-You Fang,Ren-Shen Lee RSC Adv. 2018 8 29321

60463-12-9 (3-(Hydroxymethyl)-4-nitrophenol) 関連製品

- 86-00-0(2-Nitrobiphenyl)

- 2581-34-2(3-Methyl-4-nitrophenol)

- 62-23-7(4-Nitrobenzoic acid)

- 83-66-9(Musk Ambrette (Artificial))

- 85-38-1(2-hydroxy-3-nitro-benzoic acid)

- 5344-97-8(3,5-Dimethyl-4-nitrophenol)

- 157047-98-8(Benzomalvin C)

- 1240816-04-9(4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol)

- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)

- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:60463-12-9)3-(Hydroxymethyl)-4-nitrophenol

清らかである:99%/99%

はかる:10g/25g

価格 ($):231.0/561.0